2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Description
2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with two ester groups: a tert-butyl ester at position 2 and a methyl ester at position 2. This compound is structurally characterized by its fused bicyclic system, which combines a pyrazole and pyridine ring, and its ester substituents, which influence its physicochemical and biological properties. The tert-butyl group introduces steric bulk and enhances lipophilicity, while the methyl ester contributes to moderate polarity. The molecular formula is C₁₄H₁₇N₃O₄, with a molar mass of 291.3 g/mol and a predicted density of 1.26 g/cm³ . Its synthesis typically involves regioselective esterification or transesterification steps, as seen in related pyrazolo[1,5-a]pyridine derivatives .
Properties
CAS No. |
1476799-73-1 |
|---|---|
Molecular Formula |
C14H16N2O4 |
Molecular Weight |
276.292 |
IUPAC Name |
2-O-tert-butyl 3-O-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-14(2,3)20-13(18)11-10(12(17)19-4)9-7-5-6-8-16(9)15-11/h5-8H,1-4H3 |
InChI Key |
PHWBBQPVVOVCEF-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)C1=NN2C=CC=CC2=C1C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
2-(Tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the realm of antitubercular agents. The following sections will explore its synthesis, biological evaluations, and specific case studies highlighting its efficacy against various strains of Mycobacterium tuberculosis (Mtb).
- Molecular Formula : C14H17N3O4
- Molar Mass : 291.3 g/mol
- Density : 1.26 g/cm³ (predicted)
- pKa : 5.98 (predicted)
- Storage Conditions : 2-8°C
Antitubercular Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit significant activity against Mtb. Research indicates that these compounds can effectively inhibit the growth of drug-susceptible and multidrug-resistant strains of Mtb.
-
In Vitro Potency :
- Compounds derived from pyrazolo[1,5-a]pyridine were tested for their minimum inhibitory concentration (MIC) values against various Mtb strains.
- Notably, some derivatives showed MIC values as low as 0.002–0.381 μg/mL against the H37Rv strain and multidrug-resistant strains, indicating potent antibacterial activity .
- In Vivo Efficacy :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have identified key modifications that enhance the biological activity of pyrazolo[1,5-a]pyridine derivatives:
- Substituted diaryl groups on the side chain have been shown to improve efficacy against drug-resistant Mtb strains.
- The presence of specific functional groups has been correlated with increased potency and reduced cytotoxicity .
Case Study 1: Efficacy Against Drug-Resistant Mtb
A study evaluated the performance of various pyrazolo[1,5-a]pyridine derivatives in vitro against drug-resistant Mtb strains. The results indicated that compounds with a specific N-benzylic moiety exhibited enhanced activity compared to their counterparts without this modification. The compound 6j , for instance, displayed favorable pharmacokinetic profiles alongside potent antitubercular activity .
Case Study 2: Pharmacokinetic Profile
The pharmacokinetic profile of compound 6j was assessed in rats:
| Route | Dose (mg/kg) | AUC (h·μg/L) | C max (μg/L) | T max (h) | T (h) | MRT (h) | F (%) |
|---|---|---|---|---|---|---|---|
| Oral | 10 | 15638 | 1428 | 4.67 | 5.10 | 8.21 | 41 |
| IV | 2.5 | 9002 | 4152 | 0.08 | 3.49 | 4.02 | N/A |
These findings suggest that compound 6j has good oral bioavailability and a suitable half-life for further development as an antitubercular agent .
Comparison with Similar Compounds
The following analysis compares 2-(tert-butyl) 3-methyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate with structurally analogous compounds, focusing on synthesis, stability, and functional properties.
Structural and Physicochemical Properties
Key Observations :
- Methyl and ethyl esters exhibit higher polarity, favoring aqueous solubility but reduced stability under acidic conditions .
Stability and Reactivity
- Hydrolysis Resistance : Tert-butyl esters resist basic hydrolysis but cleave under strong acidic conditions (e.g., HCl/MeOH), whereas methyl esters hydrolyze readily in basic media .
- Thermal Stability : The tert-butyl group enhances thermal stability, making the compound suitable for high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
